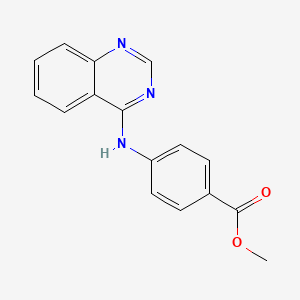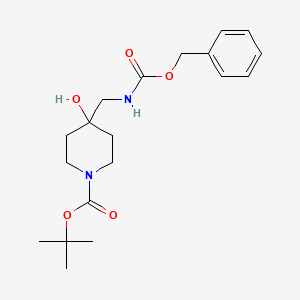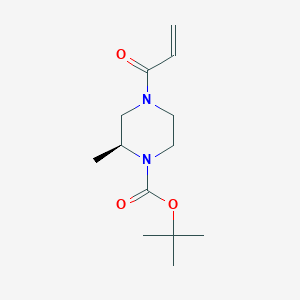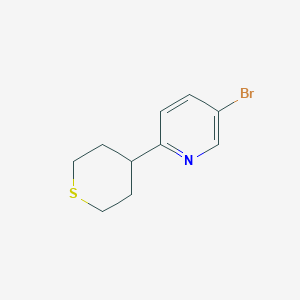
Methyl 4-(quinazolin-4-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(quinazolin-4-ylamino)benzoate is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(quinazolin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-aminobenzoic acid and quinazoline-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(quinazolin-4-ylamino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(quinazolin-4-ylamino)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Mecanismo De Acción
The mechanism of action of Methyl 4-(quinazolin-4-ylamino)benzoate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. The quinazoline moiety is known to interact with the ATP-binding site of kinases, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-4-amine: A precursor in the synthesis of Methyl 4-(quinazolin-4-ylamino)benzoate.
4-Aminoquinazoline: Another quinazoline derivative with similar biological activities.
Methyl 4-aminobenzoate: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
methyl 4-(quinazolin-4-ylamino)benzoate |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)17-10-18-15/h2-10H,1H3,(H,17,18,19) |
Clave InChI |
QIWMXWVSZMFODO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15306190.png)
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)

![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)

![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)




![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)


